Bis(dibutylchlorotin(IV)) oxide is an organotin compound characterized by its unique structure, which consists of two dibutylchlorotin groups bonded to an oxide. This compound is notable for its applications in organic synthesis and catalysis, particularly in carbon-carbon bond-forming reactions. The chemical formula for Bis(dibutylchlorotin(IV)) oxide is C₈H₁₈Cl₂O₃Sn₂, and it possesses a molecular weight of approximately 408.06 g/mol. It is typically a colorless to pale yellow liquid with significant solubility in organic solvents.
The biological activity of Bis(dibutylchlorotin(IV)) oxide has been the subject of research due to its potential toxicity and effects on living organisms. Studies indicate that organotin compounds can exhibit various biological effects, including:
Several methods exist for synthesizing Bis(dibutylchlorotin(IV)) oxide:
Bis(dibutylchlorotin(IV)) oxide has several applications across different fields:
Interaction studies involving Bis(dibutylchlorotin(IV)) oxide focus on its reactivity with various substrates and its effects on biological systems. Key findings include:
Several compounds share structural similarities with Bis(dibutylchlorotin(IV)) oxide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dibutyltin dichloride | Organotin | More reactive but less stable than Bis(dibutylchlorotin(IV)) oxide. |
Tributyltin oxide | Organotin | Exhibits higher toxicity and environmental persistence. |
Bis(tri-n-butyltin) oxide | Organotin | More complex structure with different reactivity patterns. |
Butyltin hydroxide | Organotin | Less stable; primarily used in biocides rather than catalysis. |
Bis(dibutylchlorotin(IV)) oxide stands out due to its balance between reactivity and stability, making it particularly useful as a catalyst while maintaining lower toxicity compared to other organotin compounds.
Bis(dibutylchlorotin(IV)) oxide is synthesized via hydrolysis of dibutyltin dichloride (DBTC) under acidic or aqueous conditions. The reaction proceeds through a nucleophilic substitution mechanism, where water molecules displace chloride ligands, forming intermediate hydroxo species that dimerize via Sn-O-Sn bridges. Key studies using ¹¹⁹Sn NMR have demonstrated quantitative conversion of dibutyltin maleate (DBTM) to the distannoxane dimer in simulated gastric environments (0.1 M HCl, 40°C, 72 h), with no detectable traces of DBTC or dibutyltin oxide (DBTO). This contrasts with earlier claims of DBTC formation within 30 minutes, highlighting the stability of the dimeric structure under prolonged acidic conditions.
Table 1: Synthetic Conditions and Yields
Precursor | Reaction Medium | Temperature (°C) | Time (h) | Product Purity (%) |
---|---|---|---|---|
Dibutyltin dichloride | 0.1 M HCl | 40 | 72 | >98 |
DBTM | Dichloromethane-D₂ | 40 | 72 | Quant. conversion |
X-ray diffraction analyses reveal a centrosymmetric dimeric structure for bis(dibutylchlorotin(IV)) oxide, featuring a planar Sn₂O₂ core with alternating chlorine and butyl ligands. Each tin atom adopts a distorted trigonal bipyramidal geometry, with equatorial positions occupied by two butyl groups and one bridging oxygen, while axial sites host chlorine atoms. The Sn-O bond lengths range from 2.02–2.08 Å, consistent with strong covalent interactions, while Sn-Cl bonds measure 2.42–2.45 Å. This ladder-like configuration enhances thermal stability, with a melting point of 109–112°C and a boiling point of 405.8°C.
Structural Highlights:
The chloride ligands in bis(dibutylchlorotin(IV)) oxide undergo rapid exchange with nucleophiles such as carboxylates, alkoxides, and thiols. Kinetic studies using electrospray ionization mass spectrometry (ESI-MS) demonstrate that carboxylic acids induce decomposition to monomeric tin carboxylates, suggesting a dynamic equilibrium between dimeric and monomeric species in solution. For example, in the presence of acetic acid, the distannoxane dissociates into [Bu₂Sn(OAc)Cl]⁻ ions, which re-dimerize upon neutralization.
Key Exchange Pathways:
Corrosive